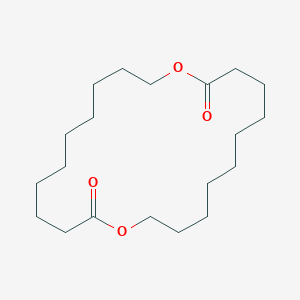
1,12-Dioxacyclodocosane-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,12-Dioxacyclodocosane-2,13-dione: is an organic compound with the molecular formula C20H36O4
準備方法
Synthetic Routes and Reaction Conditions
1,12-Dioxacyclodocosane-2,13-dione can be synthesized through the cyclization of long-chain diols with appropriate reagents. One common method involves the use of dicarboxylic acids and diols under acidic conditions to promote the formation of the lactone ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,12-Dioxacyclodocosane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the lactone to the corresponding .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of or .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or in the presence of can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or depending on the nucleophile used.
科学的研究の応用
1,12-Dioxacyclodocosane-2,13-dione has several applications in scientific research:
Chemistry: Used as a in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in and .
Medicine: Explored for its use in due to its biocompatibility.
Industry: Utilized in the production of and with specific properties.
作用機序
The mechanism of action of 1,12-dioxacyclodocosane-2,13-dione involves its ability to undergo ring-opening reactions under specific conditions. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery where controlled release of active ingredients is desired. The compound’s biodegradability also makes it an attractive candidate for environmentally friendly materials.
類似化合物との比較
Similar Compounds
1,12-Dioxacyclododecane-2,13-dione: A smaller ring lactone with similar chemical properties.
1,12-Dioxacyclotetradecane-2,13-dione: Another cyclic ester with a slightly larger ring structure.
1,12-Dioxacyclohexadecane-2,13-dione: A larger ring lactone with comparable reactivity.
Uniqueness
1,12-Dioxacyclodocosane-2,13-dione is unique due to its 22-membered ring structure , which imparts distinct physical and chemical properties. Its larger ring size compared to similar compounds allows for greater flexibility and reactivity , making it suitable for a wider range of applications in research and industry.
特性
CAS番号 |
1047-97-8 |
|---|---|
分子式 |
C20H36O4 |
分子量 |
340.5 g/mol |
IUPAC名 |
1,12-dioxacyclodocosane-2,13-dione |
InChI |
InChI=1S/C20H36O4/c21-19-15-11-7-3-1-5-9-13-17-23-20(22)16-12-8-4-2-6-10-14-18-24-19/h1-18H2 |
InChIキー |
DCUUKHJEKCSIHO-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC(=O)OCCCCCCCCCC(=O)OCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
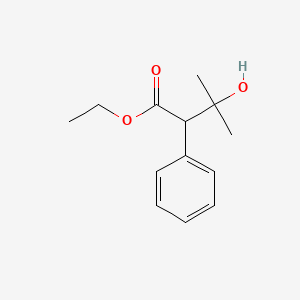
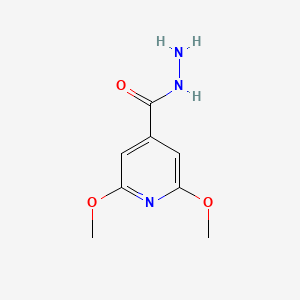
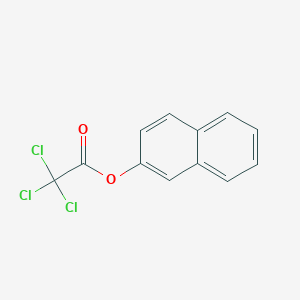
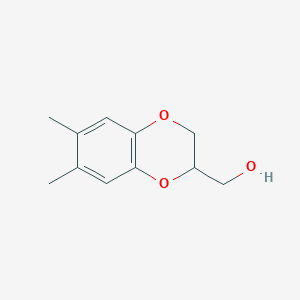
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
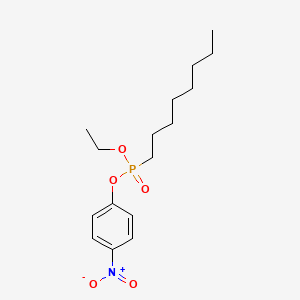
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

